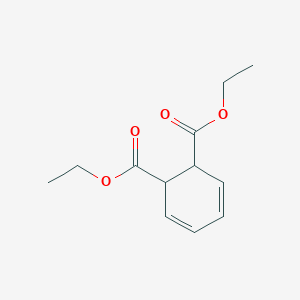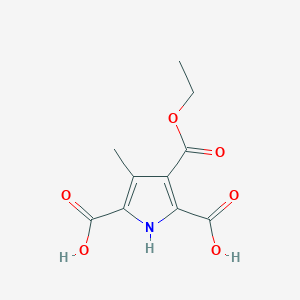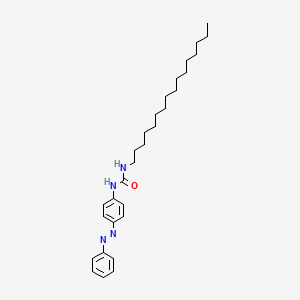
1-Hexadecyl-3-(4-phenyldiazenylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecyl-3-(4-phenyldiazenylphenyl)urea is a synthetic organic compound with the molecular formula C29H44N4O. It is characterized by a long hexadecyl chain attached to a urea moiety, which is further connected to a phenyl ring substituted with a phenyldiazenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexadecyl-3-(4-phenyldiazenylphenyl)urea typically involves the reaction of hexadecylamine with 4-phenyldiazenylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-Hexadecyl-3-(4-phenyldiazenylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives, often leading to the removal of the diazenyl group.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
1-Hexadecyl-3-(4-phenyldiazenylphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 1-Hexadecyl-3-(4-phenyldiazenylphenyl)urea involves its interaction with specific molecular targets. The compound’s amphiphilic nature allows it to interact with lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. The diazenyl group may also participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Hexadecyl-3-(4-nitrophenyl)urea: Similar structure but with a nitro group instead of a diazenyl group.
1-Hexadecyl-3-(4-aminophenyl)urea: Contains an amino group in place of the diazenyl group.
1-Hexadecyl-3-(4-methylphenyl)urea: Features a methyl group on the phenyl ring.
Uniqueness
1-Hexadecyl-3-(4-phenyldiazenylphenyl)urea is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions and reactions that are not observed in similar compounds with different substituents.
Properties
CAS No. |
6312-98-7 |
|---|---|
Molecular Formula |
C29H44N4O |
Molecular Weight |
464.7 g/mol |
IUPAC Name |
1-hexadecyl-3-(4-phenyldiazenylphenyl)urea |
InChI |
InChI=1S/C29H44N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-25-30-29(34)31-26-21-23-28(24-22-26)33-32-27-19-16-15-17-20-27/h15-17,19-24H,2-14,18,25H2,1H3,(H2,30,31,34) |
InChI Key |
XBLIRWVXKYDELK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid](/img/structure/B14723808.png)
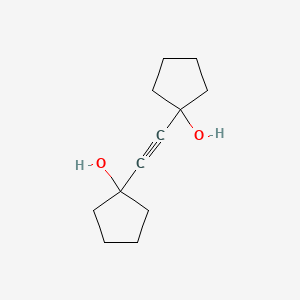
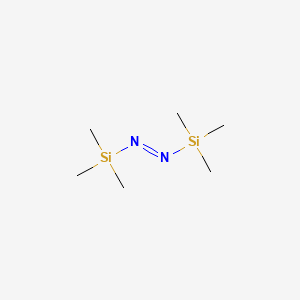
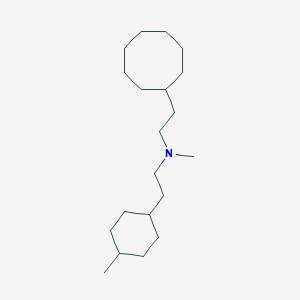
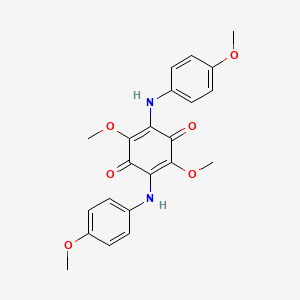
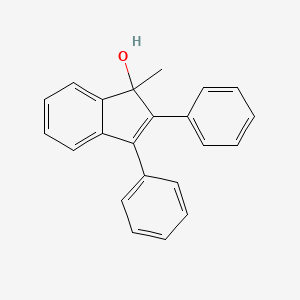
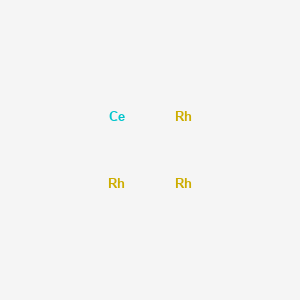
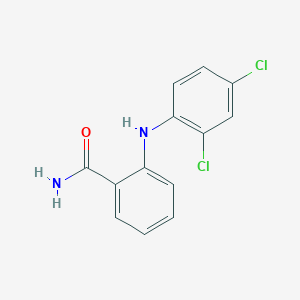
![[3-(Diacetyloxymethyl)phenyl] acetate](/img/structure/B14723862.png)

![8,8'-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione)](/img/structure/B14723868.png)
